molecular formula C7H11N3OS B13222056 (3R)-3-Amino-3-(4-methyl-1,3-thiazol-2-yl)propanamide

(3R)-3-Amino-3-(4-methyl-1,3-thiazol-2-yl)propanamide

Cat. No.: B13222056
M. Wt: 185.25 g/mol
InChI Key: HFUCFRDQAZGWFT-RXMQYKEDSA-N
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Description

(3R)-3-Amino-3-(4-methyl-1,3-thiazol-2-yl)propanamide is a compound that features an amino group, a thiazole ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(4-methyl-1,3-thiazol-2-yl)propanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Formation of the Propanamide Moiety: The propanamide group can be formed through amidation reactions, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(4-methyl-1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

(3R)-3-Amino-3-(4-methyl-1,3-thiazol-2-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(4-methyl-1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets. The amino group and thiazole ring can participate in hydrogen bonding and π-π interactions, respectively, which can influence the compound’s binding affinity and specificity. The propanamide moiety can also contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile: This compound shares a similar propanamide moiety but differs in the heterocyclic ring structure.

    (3R)-3-(4-Methyl-1,3-thiazol-2-yl)propanamide: This compound lacks the amino group present in (3R)-3-Amino-3-(4-methyl-1,3-thiazol-2-yl)propanamide.

Uniqueness

This compound is unique due to the presence of both an amino group and a thiazole ring, which can confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H11N3OS

Molecular Weight

185.25 g/mol

IUPAC Name

(3R)-3-amino-3-(4-methyl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C7H11N3OS/c1-4-3-12-7(10-4)5(8)2-6(9)11/h3,5H,2,8H2,1H3,(H2,9,11)/t5-/m1/s1

InChI Key

HFUCFRDQAZGWFT-RXMQYKEDSA-N

Isomeric SMILES

CC1=CSC(=N1)[C@@H](CC(=O)N)N

Canonical SMILES

CC1=CSC(=N1)C(CC(=O)N)N

Origin of Product

United States

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